molecular formula C15H10BrN3O3S B15365593 3-Bromo-2-methyl-N-(6-nitro-2-benzothiazolyl)benzamide

3-Bromo-2-methyl-N-(6-nitro-2-benzothiazolyl)benzamide

Cat. No.: B15365593
M. Wt: 392.2 g/mol
InChI Key: YPWRSZUIYJXFGY-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-N-(6-nitro-2-benzothiazolyl)benzamide is a complex organic compound characterized by its bromine, methyl, nitro, and benzothiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-N-(6-nitro-2-benzothiazolyl)benzamide typically involves multiple steps, starting with the bromination of 2-methylbenzamide followed by nitration and subsequent reaction with benzothiazole derivatives. The reaction conditions include the use of strong acids and bases, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzothiazoles or benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-Bromo-2-methyl-N-(6-nitro-2-benzothiazolyl)benzamide can be employed as a probe to study enzyme activities or as a precursor for bioactive molecules.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Bromo-2-methyl-N-(6-nitro-2-benzothiazolyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules. The bromine and methyl groups contribute to the compound's reactivity and binding affinity.

Comparison with Similar Compounds

  • 3-Bromo-2-methylbenzonitrile: Similar in structure but lacks the benzothiazole and nitro groups.

  • 2-Methyl-N-(6-nitro-2-benzothiazolyl)benzamide: Lacks the bromine atom.

  • 3-Bromo-N-(2-benzothiazolyl)benzamide: Lacks the methyl group.

This compound's unique combination of functional groups and its versatility in various reactions make it a valuable subject of study in scientific research and industrial applications.

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Properties

Molecular Formula

C15H10BrN3O3S

Molecular Weight

392.2 g/mol

IUPAC Name

3-bromo-2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H10BrN3O3S/c1-8-10(3-2-4-11(8)16)14(20)18-15-17-12-6-5-9(19(21)22)7-13(12)23-15/h2-7H,1H3,(H,17,18,20)

InChI Key

YPWRSZUIYJXFGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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